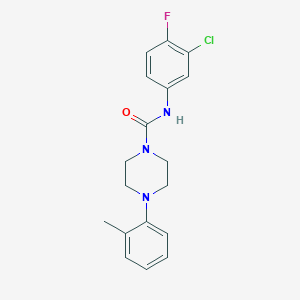
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide, also known as BCPM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-methylpropanamide is not fully understood, but studies have suggested that it may act by inducing apoptosis in cancer cells, modulating ion channels, and interacting with G-protein-coupled receptors. Further research is needed to fully elucidate the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-methylpropanamide.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, modulating ion channels, and interacting with G-protein-coupled receptors. Additionally, N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has been shown to have anti-inflammatory and antioxidant effects, which have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2-chlorophenyl)-2-methylpropanamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has been shown to modulate ion channels and interact with G-protein-coupled receptors, which have implications for the treatment of neurological disorders and the development of new drugs. However, one of the limitations of using N-(4-bromo-2-chlorophenyl)-2-methylpropanamide in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-methylpropanamide, including further elucidating its mechanism of action, optimizing its synthesis method for higher yields and purity, and exploring its potential use in the development of new drugs for the treatment of cancer and neurological disorders. Additionally, N-(4-bromo-2-chlorophenyl)-2-methylpropanamide could be used as a tool to study the function of G-protein-coupled receptors and ion channels, which could lead to the development of new drugs targeting these important proteins.
Synthesemethoden
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide is synthesized using a specific method that involves the reaction of 4-bromo-2-chlorobenzoic acid with 2-methylpropanoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-(4-bromo-2-chlorophenyl)-2-methylpropanamide. This synthesis method has been extensively studied and optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has been used in various scientific research applications, including as a potential anticancer agent, a modulator of ion channels, and a tool to study the function of G-protein-coupled receptors. Studies have shown that N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to modulate ion channels, specifically the voltage-gated potassium channel, which has implications for the treatment of neurological disorders. Additionally, N-(4-bromo-2-chlorophenyl)-2-methylpropanamide has been used as a tool to study the function of G-protein-coupled receptors, which are important targets for drug development.
Eigenschaften
Produktname |
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide |
|---|---|
Molekularformel |
C10H11BrClNO |
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
N-(4-bromo-2-chlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11BrClNO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
UQCUWRIXNCHDGB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)Cl |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B277748.png)
![5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B277749.png)
![Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B277753.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B277755.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B277756.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea](/img/structure/B277757.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B277758.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide](/img/structure/B277759.png)